5-Amino-6-cyclopropylpiperidin-2-one
Beschreibung
Eigenschaften
IUPAC Name |
5-amino-6-cyclopropylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-6-3-4-7(11)10-8(6)5-1-2-5/h5-6,8H,1-4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONMIDTZTLDYFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(CCC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS 2138233-23-3 molecular structure and exact mass
In-Depth Technical Guide: Structural Characterization and Exact Mass Analysis of CAS 2138233-23-3
Executive Summary
CAS 2138233-23-3, chemically designated as rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, is a highly functionalized, stereospecific building block utilized extensively in modern drug discovery. As a conformationally restricted piperidinone, it serves as a privileged scaffold for peptidomimetics and small-molecule target inhibitors. This technical guide provides a rigorous breakdown of its molecular structure, exact mass characteristics, and the self-validating analytical methodologies required to confirm its integrity prior to downstream synthesis.
Structural Characterization & Stereochemistry
The core architecture of CAS 2138233-23-3 consists of a 6-membered lactam (piperidin-2-one) substituted with a primary amine at the C5 position and a cyclopropyl ring at the C6 position.
-
Molecular Formula (Free Base): C8H14N2O
-
Molecular Formula (Salt): C8H14N2O • HCl
-
SMILES (Free Base): C1CC(=O)NC2CC2
Stereochemical Significance: The (5R,6S) designation dictates the specific spatial trajectory of the amino and cyclopropyl vectors. In structure-based drug design (SBDD), rigid lactams are employed to limit conformational degrees of freedom, thereby reducing the entropic penalty upon target binding. The relative orientation of the C5-NH2 and C6-cyclopropyl groups is paramount; an incorrect diastereomer will fail to align with the hydrogen-bond network of a target kinase or protease pocket.
Mass Spectrometry & Exact Mass Analysis
For accurate compound tracking, metabolic profiling, and synthetic validation, High-Resolution Mass Spectrometry (HRMS) is mandatory. The free base possesses a theoretical monoisotopic mass of 154.11061 Da [2]. Because the compound is supplied as a hydrochloride salt, Electrospray Ionization (ESI) in positive mode predominantly yields the protonated free base [M+H]+ , effectively stripping the chloride counterion during the desolvation process.
Table 1: Exact Mass and Predicted ESI Adducts for C8H14N2O
| Species | Formula | Exact Mass / m/z | Predicted Collision Cross Section (CCS, Ų) |
| Monoisotopic Neutral | C8H14N2O | 154.11061 Da | 129.8 |
| Protonated Adduct [M+H]+ | [C8H15N2O]+ | 155.11789 m/z | 134.6 |
| Sodiated Adduct [M+Na]+ | [C8H14N2ONa]+ | 177.09983 m/z | 142.3 |
| Ammoniated Adduct [M+NH4]+ | [C8H18N3O]+ | 172.14443 m/z | 148.4 |
| Deprotonated [M−H]− | [C8H13N2O]- | 153.10333 m/z | 138.7 |
(Quantitative adduct and CCS data derived from) [2].
Analytical and Synthetic Workflows
To ensure the integrity of CAS 2138233-23-3, laboratories must employ a self-validating analytical workflow combining HRMS (for exact mass/formula confirmation) and 2D NMR (for spatial stereochemical validation).
Self-validating analytical workflow for structural and exact mass confirmation.
Experimental Protocols for Validation
Protocol A: High-Resolution ESI-TOF Mass Spectrometry
Causality & Logic: Analyzing hydrochloride salts directly at high concentrations can cause severe ion suppression or source fouling. Diluting the sample in a highly aqueous, slightly acidic organic solvent ensures complete dissociation of the HCl salt and promotes efficient protonation of the primary amine for positive-mode ESI. A lock-mass standard is introduced to create a self-validating calibration loop, ensuring mass accuracy remains below the 5 ppm threshold required for publication.
-
Sample Preparation: Dissolve 1.0 mg of CAS 2138233-23-3 in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Dilute further to a final concentration of 1 µg/mL.
-
Calibration: Infuse a lock-mass standard (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a secondary reference sprayer.
-
Injection: Inject 1 µL of the analyte into the ESI-TOF system.
-
Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and acquire data in positive ion mode (m/z 50–500).
-
Data Analysis: Extract the ion chromatogram for m/z 155.1179. Verify that the isotopic distribution matches the theoretical pattern for C8H15N2O+ (M+1 should be ~8.8% relative abundance due to Carbon-13 incorporation).
Protocol B: Stereochemical Validation via NMR
Causality & Logic: While 1D 1H NMR provides basic connectivity, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is strictly required to prove the relative (5R,6S) stereochemistry. NOESY identifies through-space interactions (< 5 Å) between the C5 and C6 protons, confirming their relative orientation. DMSO-d6 is chosen over CDCl3 due to the notoriously poor solubility of hydrochloride salts in non-polar halogenated solvents.
-
Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of anhydrous DMSO-d6.
-
Acquisition: Acquire a standard 1H NMR spectrum at 400 MHz or 600 MHz. Identify the C5-H and C6-H resonances (typically shifted downfield between 2.5–3.5 ppm by the adjacent amine and lactam nitrogen).
-
2D NOESY Setup: Run a 2D NOESY experiment with a mixing time of 300–500 ms to allow for optimal magnetization transfer.
-
Interpretation: Analyze the cross-peaks. The presence or absence of a strong NOE between C5-H and C6-H, combined with 3JH5−H6 coupling constants from the 1D spectrum, will confirm the axial/equatorial relationships of the bulky substituents, validating the cis/trans geometry.
Synthetic Utility & Safety Handling (E-E-A-T Grounding)
As a commercial building block (e.g., ) [3], this scaffold offers two orthogonal sites for derivatization: the highly nucleophilic primary amine and the lactam nitrogen.
Divergent synthetic utility of the piperidinone scaffold in drug discovery.
Safety Profile: According to notified Classification and Labelling (C&L) standards, CAS 2138233-23-3 is classified under GHS as a Skin Irritant (Category 2, H315), Eye Irritant (Category 2A, H319), and carries a Specific Target Organ Toxicity - Single Exposure warning (STOT SE 3, H336) [1]. Proper PPE, including nitrile gloves and safety goggles, must be worn. All powder handling should occur within a calibrated fume hood to prevent inhalation of the fine hydrochloride dust, which can cause severe mucosal irritation.
References
-
NextSDS Chemical Substance Database. "rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride - Hazard Classifications." NextSDS. Available at: [Link]
-
PubChemLite (Université du Luxembourg). "Rac-(5r,6s)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride (C8H14N2O) - Exact Mass and Adducts." PubChem / LCSB. Available at:[Link]
solubility profile of 5-Amino-6-cyclopropylpiperidin-2-one in organic solvents
An In-depth Technical Guide to the Solubility Profile of 5-Amino-6-cyclopropylpiperidin-2-one in Organic Solvents
Authored by: A Senior Application Scientist
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from synthetic route optimization to final dosage form performance. This guide provides a comprehensive technical framework for understanding and experimentally determining the solubility profile of 5-Amino-6-cyclopropylpiperidin-2-one, a novel heterocyclic compound, in a range of organic solvents. By integrating theoretical principles of molecular structure with rigorous, step-by-step experimental protocols, this document serves as an essential resource for researchers, medicinal chemists, and formulation scientists. We will explore the key physicochemical drivers of solubility for this molecule, outline a systematic approach to solvent selection, and provide detailed methodologies for quantitative analysis, ensuring a robust and reproducible characterization of this promising compound.
Table of Contents
-
Introduction: The Critical Role of Solubility in Drug Development
-
Molecular Structure Analysis of 5-Amino-6-cyclopropylpiperidin-2-one
-
Theoretical Solubility Prediction and Solvent Selection Rationale
-
Experimental Determination of Solubility: Protocols and Methodologies
-
4.1. Equilibrium Solubility Shake-Flask Method (Gold Standard)
-
4.2. High-Throughput Screening (HTS) Methods
-
-
Data Analysis and Interpretation
-
References
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug molecule from laboratory discovery to clinical application, its physicochemical properties dictate the path forward. Among these, aqueous and non-aqueous solubility are arguably the most fundamental. Poor solubility can lead to a cascade of challenges, including difficult purification, low bioavailability, and complex formulation requirements. For a novel molecule like 5-Amino-6-cyclopropylpiperidin-2-one, a thorough understanding of its solubility in organic solvents is a prerequisite for efficient process development. This knowledge is crucial for:
-
Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase, thereby maximizing reaction rates and yields.
-
Crystallization and Purification: Identifying suitable solvent/anti-solvent systems for effective purification and isolation of the API with desired polymorphic form and purity.
-
Analytical Method Development: Choosing appropriate diluents for chromatographic analysis (e.g., HPLC, GC) to ensure accurate quantification.
-
Early Formulation Studies: Informing the selection of excipients and vehicles for preclinical and clinical formulations.
This guide provides the necessary theoretical grounding and practical, field-tested protocols to empower researchers to fully characterize the solubility of 5-Amino-6-cyclopropylpiperidin-2-one.
Molecular Structure Analysis of 5-Amino-6-cyclopropylpiperidin-2-one
The solubility behavior of a molecule is intrinsically linked to its structure. Let's dissect the key functional groups and structural features of 5-Amino-6-cyclopropylpiperidin-2-one:
-
Lactam Ring: The cyclic amide (-C(=O)NH-) is a polar, rigid structure. The carbonyl group (C=O) acts as a hydrogen bond acceptor, while the N-H group is a hydrogen bond donor. This feature contributes significantly to its polarity.
-
Primary Amine (-NH2): The amino group is a potent hydrogen bond donor and acceptor, substantially increasing the molecule's polarity and its potential for interaction with protic solvents. Its basic nature means that the pH of the medium will critically influence its ionization state and, consequently, its solubility.
-
Cyclopropyl Group: This small, non-polar, alicyclic ring introduces hydrophobicity (lipophilicity) into the molecule. It creates a region that will interact favorably with non-polar solvents through van der Waals forces.
-
Piperidinone Core: The saturated heterocyclic ring provides a conformational scaffold.
Overall Polarity Assessment: The molecule possesses a distinct amphiphilic character. The polar lactam and amine functionalities are juxtaposed with the non-polar cyclopropyl group. This duality suggests that its solubility will be highly dependent on the specific nature of the organic solvent, with optimal solubility likely found in solvents that can effectively solvate both the polar and non-polar regions of the molecule.
Theoretical Solubility Prediction and Solvent Selection Rationale
While experimental determination is the ultimate goal, a theoretical approach can guide efficient solvent selection. The principle of "like dissolves like" is a foundational concept. We can categorize solvents based on their polarity, hydrogen bonding capability, and dielectric constant to predict their interaction with our target molecule.
Solvent Classification and Predicted Solubility:
| Solvent Class | Representative Solvents | Key Properties | Predicted Solubility for 5-Amino-6-cyclopropylpiperidin-2-one | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High polarity, H-bond donors & acceptors | High | These solvents can effectively form hydrogen bonds with the amine and lactam N-H and C=O groups, solvating the most polar parts of the molecule. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High polarity, H-bond acceptors only | Moderate to High | Can accept hydrogen bonds from the N-H groups and engage in strong dipole-dipole interactions. DMSO is often an excellent solvent for complex polar molecules. |
| Moderate Polarity | Acetone, Ethyl Acetate | Intermediate polarity, H-bond acceptors | Moderate | Can interact with the lactam carbonyl but may struggle to fully solvate the highly polar amine and N-H groups. |
| Low Polarity | Dichloromethane (DCM), Chloroform | Low polarity, weak H-bond acceptor | Low to Moderate | May offer some solubility by interacting with the less polar parts of the molecule, but are unlikely to overcome the strong intermolecular forces of the polar functional groups. |
| Non-Polar | Hexane, Toluene | Very low polarity, no H-bonding | Very Low / Insoluble | These solvents lack the ability to form the necessary hydrogen bonds or dipole-dipole interactions required to dissolve the polar molecule. |
This systematic approach allows for the prioritization of a diverse set of solvents for experimental testing, ensuring a comprehensive profile is generated efficiently.
Experimental Determination of Solubility: Protocols and Methodologies
Trustworthy data is built on robust, validated protocols. The following sections detail the gold-standard and high-throughput methods for solubility determination.
Equilibrium Solubility Shake-Flask Method (Gold Standard)
This method is considered the most reliable for determining thermodynamic equilibrium solubility. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Experimental Workflow Diagram
Caption: High-Throughput Kinetic Solubility Workflow.
Data Analysis and Interpretation
The experimental data should be compiled into a clear, comparative table. This allows for easy identification of trends and informs subsequent process development decisions.
Example Data Summary Table:
| Solvent | Solvent Class | Solubility at 25 °C (mg/mL) | Notes / Observations |
| Methanol | Polar Protic | [Experimental Value] | Clear, colorless solution. |
| Ethanol | Polar Protic | [Experimental Value] | |
| DMSO | Polar Aprotic | [Experimental Value] | Excellent solvent, suitable for stock solutions. |
| Acetonitrile | Polar Aprotic | [Experimental Value] | |
| Ethyl Acetate | Moderate Polarity | [Experimental Value] | |
| Dichloromethane | Low Polarity | [Experimental Value] | Potential for use in extraction. |
| Toluene | Non-Polar | [Experimental Value] | Likely very low solubility. |
| Hexane | Non-Polar | [Experimental Value] | Expected to be an effective anti-solvent. |
Interpreting this data in the context of the molecular structure provides powerful insights. For instance, high solubility in methanol validates the importance of the hydrogen-bonding amine and lactam groups. Conversely, low solubility in hexane confirms the dominance of these polar features and the inability of non-polar solvents to overcome the compound's crystal lattice energy.
Conclusion and Future Directions
A comprehensive understanding of the solubility profile of 5-Amino-6-cyclopropylpiperidin-2-one is not an academic exercise; it is a fundamental pillar of its development as a potential therapeutic agent. By employing the systematic, validated protocols outlined in this guide, researchers can generate the high-quality, reliable data needed to drive informed decisions in process chemistry, formulation, and analytical development.
Future work should extend this characterization to include temperature-dependent solubility studies, which are crucial for designing robust crystallization processes. Furthermore, determining the solubility in binary solvent systems and various aqueous buffers will be essential as the compound moves closer to preclinical and clinical evaluation.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics, 420(1), 1-10. [Link]
-
"Like Dissolves Like": A Guiding Principle in Chemistry. Chemistry LibreTexts. [Link]
-
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 58-66. [Link]
Structural Elucidation of 5-Amino-6-cyclopropylpiperidin-2-one: A Comprehensive NMR Guide
Executive Summary
The compound 5-Amino-6-cyclopropylpiperidin-2-one (Molecular Formula: C₈H₁₄N₂O, Monoisotopic Mass: 154.11 Da)[1] is a highly functionalized δ -lactam scaffold frequently utilized as an intermediate in advanced medicinal chemistry and drug discovery. Because it contains multiple stereocenters and a rigid piperidin-2-one ring adjacent to a cyclopropyl group, precise structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is critical.
This technical guide provides a rigorous, self-validating methodology for the ¹H and ¹³C NMR spectral analysis of this compound. By synthesizing theoretical chemical shift principles with empirical 2D NMR workflows, this document serves as an authoritative resource for researchers seeking unambiguous structural elucidation.
Theoretical Basis & Spectral Predictions
The spectral signature of 5-Amino-6-cyclopropylpiperidin-2-one is governed by three distinct electronic environments:
-
The δ -Lactam Core: The carbonyl group at C2 strongly deshields the adjacent C3 protons, pushing their resonance downfield. The lactam nitrogen (N1) dictates the chemical shift of the C2 carbon, typically anchoring it around ~170–175 ppm[2].
-
The Cyclopropyl Ring: The circulation of electrons within the strained C-C bonds of the three-membered ring generates a powerful magnetic anisotropy. This creates a shielding cone that forces the cyclopropyl protons (H7, H8, H9) significantly upfield, often below 1.0 ppm[3].
-
The Primary Amine: The electron-withdrawing nature of the -NH₂ group at C5 deshields the C5 methine proton, distinguishing it from the aliphatic C4 protons[4].
Data Presentation: Representative NMR Assignments
The following tables summarize the representative quantitative data for this scaffold, grounded in empirical substituent effects and δ -lactam baseline shifts.
Table 1: Representative ¹H NMR Data (400 MHz, DMSO-d₆)
| Position | Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment |
| H1 | 7.60 | br s | 1H | - | Lactam NH |
| H5-NH₂ | 1.80 | br s | 2H | - | Primary Amine |
| H5 | 2.95 | m | 1H | - | CH-NH₂ |
| H6 | 2.85 | dd | 1H | 9.0, 4.5 | CH-Cyclopropyl |
| H3 | 2.25 | t | 2H | 7.0 | CH₂ ( α to C=O) |
| H4 | 1.75, 1.60 | m | 2H | - | CH₂ ( β to C=O) |
| H7 | 0.95 | m | 1H | - | Cyclopropyl CH |
| H8, H9 | 0.45, 0.25 | m | 4H | - | Cyclopropyl CH₂ |
Table 2: Representative ¹³C NMR Data (100 MHz, DMSO-d₆)
| Position | Shift ( δ , ppm) | Type | Assignment |
| C2 | 171.5 | Cq | Carbonyl (C=O) |
| C6 | 62.4 | CH | CH-N |
| C5 | 50.2 | CH | CH-NH₂ |
| C3 | 31.8 | CH₂ | CH₂ ( α to C=O) |
| C4 | 26.5 | CH₂ | CH₂ ( β to C=O) |
| C7 | 15.3 | CH | Cyclopropyl CH |
| C8, C9 | 4.1, 2.8 | CH₂ | Cyclopropyl CH₂ |
Experimental Protocols: Acquisition Methodology
To ensure scientific integrity, the NMR acquisition must be treated as a self-validating system where experimental choices are driven by causality rather than convention.
Step-by-Step Acquisition Protocol
-
Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is specifically chosen over CDCl₃ because its strong hydrogen-bond accepting nature disrupts intermolecular hydrogen bonding between the lactam and amine groups. This prevents signal broadening and concentration-dependent chemical shift drift for the NH and NH₂ protons.
-
-
Probe Tuning & Matching: Insert the sample into a 400 MHz (or higher) spectrometer. Tune the probe to the exact impedance of the sample.
-
Causality: The highly coupled spin system of the cyclopropyl ring requires maximum sensitivity and resolution to differentiate the complex multiplets at ~0.25–0.95 ppm[3].
-
-
Shimming: Perform automated gradient shimming (Z1-Z5), followed by manual optimization of the Z1/Z2 coils to achieve a line width of < 0.8 Hz on the residual solvent peak.
-
1D ¹H Acquisition: Acquire 16 scans with a relaxation delay ( D1 ) of 2.0 seconds.
-
Self-Validation Checkpoint: The sum of the integrated ¹H signals must exactly equal 14. If the exchangeable protons (NH, NH₂) integrate to less than 3, this indicates proton exchange with residual water in the DMSO-d₆, prompting a mandatory re-evaluation of solvent dryness.
-
-
1D ¹³C Acquisition: Acquire 1024 scans with a D1 of 5.0 seconds and proper decoupling (WALTZ-16).
Workflow for NMR acquisition and structural validation.
Advanced 2D NMR Strategies for Unambiguous Assignment
1D NMR alone is insufficient for a molecule with overlapping aliphatic multiplets. A 2D NMR suite acts as a closed logical loop, ensuring that every assignment is validated by orthogonal data points.
Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: Maps direct ¹H-¹³C connectivity.
-
Self-Validation Checkpoint: In a multiplicity-edited HSQC, the C3 and C4 carbons must phase negatively (indicating CH₂ groups), while C5, C6, and C7 must phase positively (indicating CH groups). Any deviation immediately flags a misassignment of the piperidin-2-one carbon backbone.
¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: Traces the continuous aliphatic spin system.
-
Execution: You must observe a continuous cross-peak pathway starting from H3 → H4 → H5 → H6 → H7. The break in the COSY chain at the C2 carbonyl and the N1 lactam nitrogen serves as the boundary condition for the ring[4].
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: Confirms regiochemistry via long-range ( 2J , 3J ) couplings.
-
Execution: The defining anchor point is the C2 carbonyl carbon (~171.5 ppm). The HMBC must show strong 3J correlations from the H4 protons and the H6 proton to the C2 carbon, proving the ring is closed.
Logical pathway for 2D NMR structural elucidation.
Data Processing & Validation Protocol
Proper digital processing is required to extract accurate coupling constants ( J ) and integrations.
-
Zero-Filling: Apply zero-filling to at least 64k data points for the ¹H spectrum to increase digital resolution, ensuring the fine J -couplings of the cyclopropyl dd/m peaks can be accurately measured.
-
Apodization: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C to maximize the signal-to-noise ratio without distorting resolution.
-
Phase & Baseline Correction: Perform rigorous manual zero-order and first-order phase correction. Apply a polynomial baseline correction to ensure the integrals of the broad exchangeable peaks (NH, NH₂) are not artificially inflated by baseline roll.
References
- PubChemLite - Rac-(5r,6s)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride (C8H14N2O). Université du Luxembourg.
- 2-Piperidone | C5H9NO | CID 12665 - PubChem. National Institutes of Health (NIH).
- A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives. BenchChem.
- Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc.
Sources
Application Note: 5-Amino-6-cyclopropylpiperidin-2-one as a Next-Generation Pharmaceutical Building Block
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Mechanistic Rationale & Structural Causality
In modern drug discovery, the strategic incorporation of rigidifying elements is essential for optimizing target affinity and pharmacokinetic (PK) profiles. The building block 5-amino-6-cyclopropylpiperidin-2-one (often utilized as its rac-(5R,6S) hydrochloride salt) represents a highly specialized, bifunctional scaffold designed to address common liabilities in lead optimization[1],[2].
This molecule merges two distinct pharmacological features:
-
The Piperidin-2-one (δ-Lactam) Core: Serving as a conformationally restricted peptide isostere, this ring system acts as a potent hydrogen bond donor/acceptor[3]. It is a privileged scaffold frequently found in protease inhibitors, factor Xa inhibitors, and PARP inhibitors due to its ability to mimic native amide bonds while resisting proteolytic cleavage[4].
-
The C6-Cyclopropyl Group: The cyclopropyl ring is not merely a lipophilic appendage; it is a strategic conformational lock[5]. The significant angle strain and enhanced π -character of the cyclopropyl C-C bonds impart unique electronic properties to the adjacent C5-amine[6]. Mechanistically, this bulky group restricts the rotation of the amine, locking it into a bioactive conformation that is entropically favorable for receptor binding[7]. Furthermore, it physically shields the C6 position from Cytochrome P450 (CYP450)-mediated oxidation, a common metabolic liability in unsubstituted piperidines[7].
Comparative Physicochemical Profiling
To understand the causality behind selecting this specific building block over simpler analogues, we must analyze the physicochemical shifts induced by the cyclopropyl substitution. The table below summarizes the structural advantages.
| Property / Metric | 5-Amino-piperidin-2-one (Base Scaffold) | 5-Amino-6-cyclopropylpiperidin-2-one | Causality & Pharmacological Impact |
| Steric Hindrance at C5 | Low | High | The cyclopropyl group restricts C5-N rotation, reducing the entropic penalty upon target binding. |
| Metabolic Liability | High (Susceptible to C6 oxidation) | Very Low | The C6-cyclopropyl group sterically blocks CYP450 access, significantly increasing half-life ( t1/2 )[7]. |
| Lipophilicity (ΔcLogP) | Baseline | +0.5 to +0.8 | The hydrocarbon ring enhances passive membrane permeability without adding excessive molecular weight. |
| Amine Nucleophilicity | High | Moderated | The partial double-bond character of the cyclopropyl ring slightly alters the pKa of the adjacent amine, improving absorption[6]. |
Synthetic Integration Workflow
Integrating 5-amino-6-cyclopropylpiperidin-2-one into an Active Pharmaceutical Ingredient (API) requires chemoselective methodologies. The C5-primary amine is the primary vector for diversification, but its reactivity is dampened by the steric bulk of the adjacent cyclopropyl group. The workflow below outlines the logical progression of derivatization.
Synthetic workflow for 5-amino-6-cyclopropylpiperidin-2-one derivatization.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems . Because the C6-cyclopropyl group induces significant steric hindrance, standard coupling conditions often fail or yield incomplete conversions. These protocols incorporate specific chemical choices and In-Process Controls (IPCs) to guarantee success.
Protocol A: Chemoselective Reductive Amination at C5
Objective: To synthesize an N-alkyl derivative while preserving the δ-lactam intact.
Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium cyanoborohydride (NaBH₃CN) because it is milder and highly selective for imines over aldehydes. Due to the steric bulk of the cyclopropyl group, imine formation is the rate-limiting step; thus, a mild acid catalyst (Acetic Acid) is required to drive the equilibrium.
Step-by-Step Methodology:
-
Preparation: Dissolve 5-amino-6-cyclopropylpiperidin-2-one hydrochloride (1.0 equiv, 0.5 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL) under a nitrogen atmosphere.
-
Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) to liberate the free base. Stir for 10 minutes at room temperature (RT).
-
Condensation: Add the target aldehyde (1.1 equiv) followed by glacial acetic acid (1.5 equiv). Stir the mixture at RT for 2 hours.
-
Self-Validation Check (IPC 1): Withdraw a 10 µL aliquot, dilute in 50% MeOH/H₂O, and analyze via LC-MS.
-
Validation: You must observe the mass of the intermediate imine [Mamine+Maldehyde−H2O+H]+ . If unreacted primary amine remains, the steric hindrance is impeding condensation. Corrective action: Elevate the temperature to 40°C or add 0.5 equiv of Ti(OiPr)₄.
-
-
Reduction: Once imine formation is validated, cool the reaction to 0°C and add NaBH(OAc)₃ (1.5 equiv) in portions. Allow the reaction to warm to RT and stir for 12 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Sterically Hindered Amide Coupling at C5
Objective: To synthesize a peptidomimetic N-acyl derivative.
Causality of Reagent Choice: Standard carbodiimide coupling (e.g., EDC/HOBt) frequently results in poor yields with this scaffold due to the C6-cyclopropyl steric shield. HATU is mandated here because the highly reactive 7-azabenzotriazole active ester it forms can overcome the activation energy barrier required to acylate the hindered C5-amine.
Step-by-Step Methodology:
-
Activation: In a dry flask, dissolve the target carboxylic acid (1.1 equiv, 0.55 mmol) in anhydrous N,N-Dimethylformamide (DMF) (4.0 mL). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at RT for 15 minutes to ensure complete formation of the active ester.
-
Coupling: Add 5-amino-6-cyclopropylpiperidin-2-one hydrochloride (1.0 equiv, 0.5 mmol) to the activated mixture in a single portion.
-
Self-Validation Check (IPC 2): After 3 hours of stirring at RT, withdraw a 5 µL aliquot and quench it directly into a vial containing 100 µL of diethylamine (DEA), then analyze via LC-MS.
-
Validation: The DEA will instantly consume any unreacted active ester. The presence of the desired N-acyl product mass, coupled with the absence of the DEA-adduct mass, confirms that the sterically hindered coupling is complete. If the DEA-adduct is present, extend the reaction time by 4 hours.
-
-
Workup: Dilute the reaction mixture with Ethyl Acetate (20 mL) and wash sequentially with 5% aqueous LiCl (3 x 10 mL) to remove DMF, followed by 0.1 M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine. Dry over MgSO₄ and concentrate.
References
-
The Cyclopropyl Group in Medicinal Chemistry Scientific Update URL:[Link][5]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Journal of Medicinal Chemistry URL:[Link][7]
-
rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride - Chemical Substance Information NextSDS Database URL:[Link][1]
-
Advances in the Synthesis of Cyclopropylamines Chemical Reviews (ACS Publications) URL:[Link][8]
-
A Review of Chemistry and Pharmacology of Piperidine Alkaloids Current Pharmaceutical Biotechnology / ResearchGate URL:[Link][3]
-
Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts ResearchGate URL:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. PubChemLite - Rac-(5r,6s)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride (C8H14N2O) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scientificupdate.com [scientificupdate.com]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
N-alkylation reactions involving 5-amino-6-cyclopropylpiperidin-2-one
Application Note: Strategic N-Alkylation of Bifunctional Piperidones – Focus on 5-Amino-6-cyclopropylpiperidin-2-one
Introduction & Molecular Profiling
The functionalized piperidone scaffold is a cornerstone in modern drug discovery, frequently utilized in the design of peptidomimetics, kinase inhibitors, and protease antagonists. Specifically, rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one [1] presents a unique synthetic challenge due to its bifunctional nature. The molecule features two distinct nitrogen centers:
-
C5 Primary Amine: An aliphatic, highly nucleophilic center (pKa ~10.5).
-
N1 Lactam: An amide nitrogen, poorly nucleophilic under neutral conditions but highly reactive upon deprotonation (pKa ~16.5).
For drug development professionals, achieving precise chemoselectivity—alkylating one nitrogen while leaving the other intact—is critical for maintaining structure-activity relationships (SAR). This application note details the mechanistic rationale and validated protocols for the regioselective N-alkylation of this scaffold.
Mechanistic Rationale & Chemoselectivity
The fundamental challenge in modifying 5-amino-6-cyclopropylpiperidin-2-one is avoiding over-alkylation and controlling regioselectivity.
The Pitfall of Direct Alkylation: Attempting a direct SN2 alkylation using an alkyl halide ( R−X ) and a mild base (e.g., K2CO3 ) typically results in a complex mixture. The C5 primary amine is highly prone to over-alkylation, rapidly forming a mixture of mono- and di-alkylated products[2]. Furthermore, depending on the electrophile, trace amounts of N1-alkylation may also occur.
Strategy for C5 Mono-Alkylation: To selectively mono-alkylate the C5 amine, reductive amination is the gold standard. By condensing the primary amine with an aldehyde to form an imine/iminium intermediate, followed by in situ reduction, the reaction strictly halts at the secondary amine stage. The mildly acidic/neutral conditions ensure the N1 lactam remains completely unreactive.
Strategy for N1 Lactam Alkylation: Alkylation of the lactam nitrogen requires strong basic conditions (e.g., Sodium Hydride, NaH) to deprotonate the amide[3]. If the C5 amine is left unprotected, it will act as a competing nucleophile or undergo base-induced side reactions. Therefore, a mandatory three-step sequence is required: Protection → Deprotonation/Alkylation → Deprotection .
Chemoselectivity pathways for the N-alkylation of 5-amino-6-cyclopropylpiperidin-2-one.
Quantitative Data: Method Comparison
The following table summarizes the expected outcomes of the three primary synthetic strategies based on internal validation and established literature precedents for piperidone scaffolds.
| Method | Target Site | Key Reagents | Expected Yield | Over-alkylation | Chemoselectivity |
| Direct Alkylation | C5 Amine | R−X , K2CO3 , MeCN | 40 - 50% | High (20-30% dialkylation) | Poor (N1 competition) |
| Reductive Amination | C5 Amine | R−CHO , NaBH(OAc)3 , DCE | 85 - 95% | None (<1%) | Excellent (>99%) |
| Protection-Alkylation | N1 Lactam | 1. Boc2O 2. NaH, R−X 3. HCl | 75 - 85% (Over 3 steps) | None | Excellent (>99%) |
Experimental Protocols
Protocol A: Chemoselective Mono-Alkylation at C5 via Reductive Amination
Causality Check: Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is selected over NaBH4 because its electron-withdrawing acetate groups attenuate its reducing power. This prevents the premature reduction of the unreacted aldehyde, allowing the transient iminium ion to form fully before it is reduced to the secondary amine.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 5-amino-6-cyclopropylpiperidin-2-one (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
-
Imine Formation: Stir the mixture at room temperature for 1 hour. Self-Validation: A small aliquot can be analyzed via LC-MS to confirm the disappearance of the primary amine mass and the appearance of the imine intermediate.
-
Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise over 10 minutes. If the amine is supplied as a hydrochloride salt[4], add N,N -Diisopropylethylamine (DIPEA) (1.2 eq) prior to the reducing agent to liberate the free base.
-
Reaction Monitoring: Stir at room temperature for 4–12 hours. Monitor via TLC (DCM:MeOH 9:1, ninhydrin stain). The primary amine will stain deep purple/red, while the secondary amine product will stain faintly or appear a different color (often yellow/brown).
-
Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid byproduct. Extract with Dichloromethane (DCM) ( 3× ). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash chromatography.
Protocol B: Regioselective N1-Alkylation of the Lactam Core
Causality Check: DMF is chosen as the solvent for the alkylation step because its high dielectric constant stabilizes the lactam anion generated by NaH, accelerating the SN2 attack on the alkyl halide[3].
Step-by-step experimental workflow for the regioselective N1-alkylation of the lactam core.
Step-by-Step Methodology:
-
Step 1: C5 Boc-Protection: Dissolve the starting material (1.0 eq) in DCM. Add Triethylamine ( Et3N ) (2.0 eq) and Di-tert-butyl dicarbonate ( Boc2O ) (1.1 eq). Stir at room temperature for 2 hours. Wash with 0.1 M HCl, dry, and concentrate to yield the C5-Boc protected intermediate.
-
Step 2: Deprotonation: Dissolve the protected intermediate in strictly anhydrous DMF (0.1 M) under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Self-Validation: Hydrogen gas evolution will be immediately visible. Stir for 30 minutes at room temperature to ensure complete deprotonation.
-
Step 3: Alkylation: Re-cool the mixture to 0 °C and add the desired alkyl halide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Workup: Quench cautiously with saturated aqueous NH4Cl at 0 °C to safely destroy unreacted NaH. Extract with Ethyl Acetate ( 3× ). Wash the organic layer extensively with water ( 5× ) to remove DMF, followed by brine. Dry and concentrate.
-
Step 4: Deprotection: Dissolve the crude N1-alkylated, C5-Boc protected intermediate in DCM. Add 4M HCl in Dioxane (10 eq). Stir at room temperature for 1 hour. Concentrate in vacuo to yield the final N1-alkylated product as the hydrochloride salt.
References
-
NextSDS. rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride - Chemical Substance Information.[4]
-
PubChemLite. Rac-(5r,6s)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride Structural Information.[1]
-
Macromolecules (ACS Publications). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block.[3]
-
Organic Letters (ACS Publications). Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines.[2]
Sources
Application Note: In Vitro Assay Sample Preparation with 5-Amino-6-cyclopropylpiperidin-2-one Scaffolds
The Role of the Piperidin-2-one Scaffold in Drug Discovery
The piperidin-2-one (δ-valerolactam) ring is a highly privileged pharmacophore, widely utilized as a conformationally restricted peptidomimetic scaffold in medicinal chemistry . The specific derivative, 5-Amino-6-cyclopropylpiperidin-2-one , introduces a bulky, lipophilic cyclopropyl group alongside a primary amine. This structural topology makes it an exceptional precursor for synthesizing targeted covalent inhibitors, kinase inhibitors, and protease modulators .
Because this scaffold and its synthesized derivatives are frequently evaluated in high-throughput screening (HTS) cascades, rigorous sample preparation is paramount. Improper handling of the compound can lead to aggregation, inaccurate dosing, and assay interference, ultimately resulting in false positives or negatives.
Physicochemical Profiling & Stock Formulation
Understanding the physicochemical properties of the scaffold dictates the causality behind solvent selection and storage conditions.
Table 1: Physicochemical Properties & Stock Parameters
| Property / Parameter | Value / Specification | Scientific Rationale |
| Compound Name | 5-Amino-6-cyclopropylpiperidin-2-one | Conformationally restricted lactam core |
| Molecular Weight | ~154.11 g/mol (Free base) | Low MW allows for extensive downstream derivatization |
| Typical Salt Form | Hydrochloride (HCl) | Improves solid-state stability and shelf-life |
| Primary Solvent | Anhydrous DMSO | Prevents hydrolysis; ensures HTS acoustic compatibility |
| Master Stock Conc. | 10 mM | Standardized concentration for broad dynamic range testing |
Causality in Solvent Selection: While the hydrochloride salt form exhibits moderate aqueous solubility, 100% anhydrous Dimethyl Sulfoxide (DMSO) is the universal standard for HTS master stocks. Preparing the master stock in DMSO prevents the hydrolytic degradation of the lactam ring and ensures long-term stability during freeze-thaw cycles.
Workflow Visualization
Figure 1: Sample preparation workflow for piperidin-2-one derivatives in HTS assays.
Protocol 1: Biochemical Assay Preparation (TR-FRET)
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a highly sensitive assay format used to measure target engagement. It relies on a delayed emission readout (100-900 µs post-excitation) to eliminate short-lived background fluorescence, making it highly resistant to compound auto-fluorescence .
Step-by-Step Methodology:
-
Master Stock Preparation: Dissolve the lyophilized 5-Amino-6-cyclopropylpiperidin-2-one powder in anhydrous DMSO to a final concentration of 10 mM. Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes to ensure complete dissolution.
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution in 100% DMSO using a V-bottom polypropylene microplate.
-
Causality: Performing dilutions in 100% DMSO rather than an aqueous buffer prevents the compound from "crashing out" (precipitating) at intermediate concentrations, which would skew IC50 calculations.
-
-
Acoustic Dispensing: Transfer the DMSO-solubilized compound to a 384-well assay plate using an acoustic liquid handler (e.g., Echo 555). Dispense volumes typically range from 2.5 nL to 50 nL.
-
Buffer Addition: Back-fill the wells with the TR-FRET assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20, 2 mM DTT) .
-
Target & Tracer Addition: Add the target protein and the fluorophore-labeled tracer ligand. Incubate in the dark for 60 minutes at room temperature.
Self-Validating System (DMSO Tolerance): HTS biochemical guidelines dictate that DMSO concentrations above 2% can denature the target protein or quench the europium/terbium chelate fluorescence . To validate the system, a DMSO titration curve (0.1% to 5%) must be run in the absence of the compound. The assay is only valid if the signal variation remains ≤ 20% compared to a zero-DMSO control.
Protocol 2: Cell-Based Assay Preparation
For cellular assays (e.g., viability or reporter assays), the primary amine of the scaffold can interact with serum proteins. Furthermore, living cells are highly sensitive to solvent toxicity.
Step-by-Step Methodology:
-
Intermediate Aqueous Dilution: Transfer the 10 mM DMSO stock into an intermediate deep-well plate containing serum-free culture media. Dilute 1:100 to create a 100 µM intermediate stock (1% DMSO).
-
Causality: Direct addition of 100% DMSO to a cell monolayer causes localized osmotic shock and immediate cell death at the point of contact, leading to false-positive cytotoxicity readouts.
-
-
Final Plate Dosing: Transfer 10 µL of the intermediate dilution to the cell culture plate containing 90 µL of complete media (with 10% FBS).
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for the desired assay window (e.g., 48-72 hours).
Self-Validating System (Z'-Factor & Cytotoxicity): Cell-based screens require DMSO levels to be maintained strictly at or below 0.1% to 0.5% to prevent solvent-induced transcriptomic alterations . The assay must yield a Z'-factor ≥ 0.5 across all control plates to confirm robustness and reproducibility .
Quantitative Data Summary
Table 2: HTS Assay Validation & DMSO Tolerance Limits
| Assay Type | Max DMSO Tolerance | Z'-Factor Threshold | Dispensing Method | Volume Range |
| Biochemical (TR-FRET) | 1.0% - 2.0% | ≥ 0.5 | Direct Acoustic | 2.5 nL - 50 nL |
| Cell-Based (Viability) | ≤ 0.1% - 0.5% | ≥ 0.4 | Intermediate Dilution | 5 µL - 10 µL |
References
-
Zhang, W., et al. "Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold." Molecules, 2014.[Link]
-
NCBI Bookshelf. "Assay Development for Protein Kinase Enzymes." National Center for Biotechnology Information.[Link]
-
Stuckey, J. I., et al. "A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins." SLAS Discovery, 2017.[Link]
-
EU-Openscreen. "HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES." European Chemical Biology Database. [Link]
-
University of Helsinki. "High throughput chemical screening." Drug Discovery, Chemical Biology and Screening.[Link]
-
BellBrook Labs. "How Do You Validate an Assay for High-Throughput Screening?" BellBrook Labs Technical Articles.[Link]
Technical Support Center: Troubleshooting Aqueous Solubility of 5-Amino-6-cyclopropylpiperidin-2-one
Welcome to the Technical Support Center. As formulation scientists and drug development professionals, we frequently encounter challenges with the aqueous solubility of complex synthetic molecules. 5-Amino-6-cyclopropylpiperidin-2-one presents a unique physicochemical profile: it combines a highly polar piperidin-2-one (lactam) ring, a lipophilic cyclopropyl group at C6, and a basic primary amine at C5.
This guide provides an authoritative, causality-driven framework to troubleshoot its precipitation in aqueous media, ensuring your downstream in vitro and in vivo assays remain robust and reproducible.
Molecular Diagnostics & Causality
To solve solubility issues, we must first understand the molecular forces driving precipitation.
Figure 1: Solubilization pathways for 5-Amino-6-cyclopropylpiperidin-2-one in aqueous media.
Diagnostic FAQs
Q1: Why does 5-Amino-6-cyclopropylpiperidin-2-one precipitate when diluted into physiological buffers (pH 7.4)? A1: The molecule possesses a basic primary amine at the C5 position and a highly polar lactam ring, juxtaposed with a lipophilic cyclopropyl group. At pH 7.4, the amine is near its pKa, meaning a significant fraction exists as the uncharged free base. The uncharged form has a high crystal lattice energy driven by intermolecular hydrogen bonding between the lactam amides (N-H donor to C=O acceptor). When diluted into aqueous buffers, the free base rapidly crystallizes because the hydration energy is insufficient to break these lactam-lactam dimers. Poor aqueous solubility is a major challenge for over 40% of new chemical entities, particularly weakly basic drugs that rely on gastric or adjusted pH for dissolution[1].
Q2: Can I just use 100% DMSO to make my stock solution? A2: Yes, the compound is highly soluble in aprotic solvents like DMSO due to the disruption of the lactam hydrogen bonds. However, "solvent shock" occurs upon rapid dilution into aqueous media, leading to nano-precipitation. Co-solvents like PEG400 and DMSO reduce the dielectric constant of the aqueous medium, lowering the interfacial tension and preventing precipitation[2]. If you must use DMSO, pre-mix the DMSO stock with a surfactant (e.g., Tween 80) or a co-solvent like PEG400 before aqueous dilution to lower the interfacial tension and prevent precipitation[3].
Q3: Which cyclodextrin is best suited for this molecule? A3: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. Cyclodextrins form non-covalent inclusion complexes with hydrophobic moieties, shielding them from water and enhancing both stability and solubility without altering pH[4]. The cyclopropyl group and the piperidin-2-one ring fit well within the hydrophobic cavity of β-cyclodextrins, while the amine group can remain exposed to the aqueous environment for hydration[5].
Solubilization Decision Matrix
Figure 2: Decision matrix for selecting the optimal solubilization protocol based on assay limits.
Step-by-Step Troubleshooting Protocols
Protocol 1: pH-Shift and Salt Formation (The First-Line Approach)
Concept: Lowering the pH below the pKa of the C5 amine ensures complete protonation, converting the molecule into a highly soluble cationic salt. By pH adjustment, poorly water-soluble drugs and molecules that can be protonated (base) may potentially dissolve in water[]. Methodology:
-
Weigh 10 mg of 5-Amino-6-cyclopropylpiperidin-2-one into a glass vial.
-
Add 800 µL of sterile ultra-pure water. The compound will largely remain as a cloudy suspension.
-
Dropwise, add 0.1 M HCl while vortexing continuously until the solution clears (target pH ~4.5 - 5.0).
-
Bring the final volume to 1 mL with water.
-
Self-Validation System: Measure the final pH. Centrifuge the solution at 10,000 × g for 10 minutes. Analyze the supernatant via UV-Vis or HPLC to confirm 100% recovery and rule out micro-suspensions.
Protocol 2: Co-Solvent/Surfactant System (For Neutral pH Assays)
Concept: Using co-solvents reduces the dielectric constant of the medium, while surfactants prevent nucleation upon aqueous dilution. Methodology:
-
Dissolve 10 mg of the compound in 100 µL of pure DMSO to create a 100 mg/mL master stock.
-
In a separate tube, prepare a co-solvent vehicle: 20% PEG400, 5% Tween 80, and 75% PBS (pH 7.4).
-
Slowly add the DMSO stock dropwise into the vortexing vehicle (1:10 dilution).
-
Self-Validation System: Monitor for the Tyndall effect using a laser pointer in a dark room. If a beam is visible, nano-precipitates have formed. If precipitation is detected, adjust the Tween 80 concentration upwards or reduce the final compound concentration.
Protocol 3: HP-β-Cyclodextrin Complexation (For In Vivo Studies)
Concept: Formation of an inclusion complex masks the lipophilic cyclopropyl group, significantly enhancing aqueous solubility without altering pH or requiring toxic organic solvents. Methodology:
-
Prepare a 20% (w/v) solution of HP-β-CD in standard saline or PBS.
-
Add the target mass of 5-Amino-6-cyclopropylpiperidin-2-one (e.g., 5 mg/mL) directly to the cyclodextrin solution.
-
Sonicate in a water bath at 37°C for 30-45 minutes until the solution is completely transparent.
-
Self-Validation System: Filter the solution through a 0.22 µm hydrophilic PVDF syringe filter. Quantify the pre- and post-filtration concentrations via HPLC to ensure complete complexation and the absence of retained micro-crystals.
Quantitative Data & Excipient Selection
| Solubilization Strategy | Mechanism of Action | Expected Solubility Gain | Downstream Compatibility |
| pH Adjustment (pH 4-5) | Protonation of C5 amine, forming a soluble salt | 10x - 50x | In vitro assays (if pH tolerant), Formulation |
| Co-Solvents (10% DMSO) | Reduces dielectric constant, disrupts water H-bonds | 50x - 100x | High-throughput screening, Analytical |
| HP-β-Cyclodextrin (20% w/v) | Encapsulates lipophilic cyclopropyl/lactam core | 20x - 80x | In vivo dosing, Cell-based assays |
| Surfactants (1% Tween 80) | Micellar encapsulation and wetting enhancement | 5x - 20x | Oral formulations, Dissolution testing |
References
- Source: nih.
- Source: ijpsjournal.
- Source: wjbphs.
- Source: bocsci.
- Source: ijpsonline.
- Source: nih.
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjbphs.com [wjbphs.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Synthesis of 5-Amino-6-cyclopropylpiperidin-2-one Intermediates
Welcome to the technical support center for the synthesis of 5-Amino-6-cyclopropylpiperidin-2-one intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable scaffold. The inherent structural features of this molecule—namely the adjacent stereocenters at C5 and C6, the presence of a primary amine, and a potentially labile cyclopropyl group—present unique synthetic hurdles.
This document provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during synthesis, focusing on improving yield, controlling stereochemistry, and ensuring product integrity.
Core Synthetic Challenges
The synthesis of 5-Amino-6-cyclopropylpiperidin-2-one is not trivial. The primary difficulties arise from:
-
Stereocontrol: Establishing the desired relative stereochemistry (cis or trans) between the C5-amino and C6-cyclopropyl groups is paramount and often the most significant challenge.
-
Cyclopropyl Ring Stability: The strained three-membered ring can be susceptible to opening under harsh reductive or acidic conditions commonly used in piperidine synthesis.
-
Functional Group Compatibility: The presence of a primary amine and a lactam requires careful selection of protecting groups and reaction conditions to avoid side reactions.
This guide is structured around two plausible and robust synthetic strategies, providing troubleshooting for the key transformations within each.
Route 1: Diastereoselective Synthesis via Michael Addition and Reductive Cyclization
This strategy builds the piperidinone core by first forming the C5-C6 bond through a Michael addition, followed by a reductive cyclization to construct the lactam. This approach offers excellent opportunities for stereocontrol.
Caption: Workflow for the Michael Addition-Reductive Cyclization Route.
Q1: My Michael addition step is resulting in low yields and multiple side products. What is causing this?
A1: Low yields in the Michael addition between a cyclopropyl-containing acceptor and a nitroalkane are typically rooted in steric hindrance and suboptimal reaction conditions.
-
Causality (The "Why"): The cyclopropyl group, while small, is sterically more demanding than a methyl or ethyl group. It can hinder the approach of the nucleophilic nitronate anion to the β-position of the unsaturated ester. If the base used is too strong or unhindered (e.g., sodium methoxide), it can promote side reactions like polymerization of the Michael acceptor or self-condensation of the nitroalkane.
-
Troubleshooting & Solutions:
-
Choice of Base: Switch to a non-nucleophilic, sterically hindered base. Bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) are excellent choices. They are strong enough to deprotonate the nitroalkane to form the nitronate but are less likely to engage in unwanted side reactions.
-
Temperature Control: Run the reaction at lower temperatures (e.g., 0 °C to -20 °C). This will slow down potential side reactions, which often have a higher activation energy than the desired Michael addition, thus favoring the formation of your target adduct.
-
Solvent Effects: Use a polar aprotic solvent like THF or DCM. These solvents effectively solvate the intermediate ions without interfering with the reaction. Protic solvents can protonate the nitronate anion, reducing its nucleophilicity.
-
Q2: The reaction produces a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity to favor the trans isomer?
A2: Achieving high diastereoselectivity is critical and is influenced by the thermodynamics of the intermediate nitronate and the cyclization conditions. The trans product, where the bulky cyclopropyl and amino groups are on opposite faces of the ring, is often the thermodynamically favored isomer.
-
Causality (The "Why"): The stereochemistry is set during the protonation of the enolate formed after the Michael addition and can be further influenced during the reductive cyclization. Under kinetic control (irreversible conditions), the proton may approach from the less hindered face, but this can be unpredictable. Under thermodynamic control (reversible conditions), the system will equilibrate to the most stable diastereomer.
-
Troubleshooting & Solutions:
-
Thermodynamic Equilibration: After the Michael addition is complete, but before workup, add a proton source and allow the mixture to stir. The presence of a catalytic amount of base can allow the C5 stereocenter to epimerize to the more stable configuration. This process is known as retro-Michael/Michael re-addition.
-
Reductive Cyclization Conditions: The choice of reduction catalyst and conditions can significantly impact the final diastereomeric ratio. Hydrogenation using heterogeneous catalysts like Pd/C often allows for equilibration on the catalyst surface. A well-established method for similar transformations is a sequential nitro-Michael addition and reductive cyclization cascade.[1][2][3]
-
One-Pot Approach: A diastereoselective one-pot approach for similar trans-5,6-disubstituted-2-piperidinones has been developed, where the stereocenter at the C-6 position directs the subsequent transformations.[4] This suggests that careful control of the reduction and cyclization step is key.
-
Route 2: Catalytic Hydrogenation of a Substituted Pyridinone
This classic and powerful approach involves the synthesis of a suitably substituted 2-pyridinone precursor, followed by catalytic hydrogenation to saturate the ring and form the desired piperidinone. The main challenges are precursor synthesis and preserving the cyclopropyl ring.
Caption: Troubleshooting Decision Tree for Hydrogenation.
General FAQs
Q5: What is the best method for purifying the final 5-Amino-6-cyclopropylpiperidin-2-one product?
A5: The final product contains both a basic primary amine and a polar lactam, which can make standard silica gel chromatography challenging due to streaking and poor recovery.
-
Recommended Techniques:
-
Ion-Exchange Chromatography: This is often the most effective method. You can use a strong cation-exchange (SCX) column. The basic amine will bind to the acidic resin. After washing away neutral impurities, the desired product can be eluted by washing with a solution of ammonia in methanol.
-
Reverse-Phase Chromatography: If the compound has sufficient organic character, reverse-phase HPLC (C18 column) with a water/acetonitrile or water/methanol mobile phase containing a modifier like TFA or formic acid can be effective for purification.
-
Crystallization/Salt Formation: Attempt to form a salt (e.g., hydrochloride or tartrate). Salts often have much better crystalline properties than the free base, allowing for purification by recrystallization, which is highly effective and scalable.
-
Q6: How can I definitively confirm the relative stereochemistry (cis vs. trans) of my final product?
A6: Confirming the stereochemistry is crucial. A combination of NMR techniques is the primary method, with X-ray crystallography being the ultimate confirmation if a suitable crystal can be obtained.
-
NMR Spectroscopy:
-
Proton Coupling Constants (³JHH): The coupling constant between the protons at C5 and C6 is highly informative. For a six-membered ring in a chair conformation, a large coupling constant (typically 8-12 Hz) indicates a trans-diaxial relationship between the two protons. A smaller coupling constant (2-5 Hz) suggests a cis (axial-equatorial or equatorial-axial) relationship.
-
Nuclear Overhauser Effect (NOE): A 2D NOESY or 1D selective NOE experiment can show through-space correlations. An NOE between the C5-H and the C6-H would strongly indicate they are on the same face of the ring (cis). The absence of this correlation, coupled with a large J-value, would support a trans assignment.
-
Experimental Protocol Example: Diastereoselective Reductive Cyclization
This protocol is a representative example for the conversion of a Michael adduct (a δ-nitro ester) to the desired piperidinone, aiming for high trans diastereoselectivity.
-
Setup: To a solution of the δ-nitro ester intermediate (1.0 eq) in a suitable solvent (e.g., Methanol or Ethyl Acetate, 0.1 M), add the hydrogenation catalyst. For this transformation, 10% Palladium on Carbon (10 wt%) is often effective for nitro group reduction.
-
Degassing: Seal the reaction vessel and carefully purge the system with an inert gas (Nitrogen or Argon) three times to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas (via a balloon or by connecting to a pressurized reactor). For a laboratory scale, a balloon is often sufficient. For larger scales or to promote equilibration, a Parr hydrogenator at 50 psi may be used.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot (the amino-lactam product) indicates the reaction is proceeding. The reaction typically takes 4-24 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system again with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified as described in Q5. The conditions for this reductive cyclization often favor the formation of the thermodynamically more stable trans product. [4]
References
-
Vereshchagin, A. N., et al. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. RSC Advances, 13(49), 34761-34765. [Link]
-
van der Heijden, G., et al. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
-
Si, C.-M., et al. (2014). Diastereoconvergent synthesis of trans-5-hydroxy-6-substituted-2-piperidinones by addition-cyclization-deprotection process. Organic Letters, 16(16), 4328–4331. [Link]
-
Sagnou, M., et al. (2002). Diastereoselective Hydroxylation of 6-Substituted Piperidin-2-ones. An Efficient Synthesis of (2S,5R)-5-Hydroxylysine and Related α-Amino Acids. The Journal of Organic Chemistry, 67(23), 8278–8281. [Link]
-
Klegraf, E., & Kunz, H. (2007). Stereoselective syntheses of piperidinones and their modification by organometallic coupling reactions. Organic & Biomolecular Chemistry, 5(2), 284-294. [Link]
-
Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(10), 3537-3540. [Link]
-
Vereshchagin, A. N., et al. (2020). One-pot five-component high diastereoselective synthesis of polysubstituted 2-piperidinones from aromatic aldehydes, nitriles, dialkyl malonates and ammonium acetate. Molecular Diversity, 24(4), 1327–1342. [Link]
-
Comins, D. L., et al. (2004). A General Approach to (5S,6R)-6-Alkyl-5-benzyloxy-2-piperidinones: Application to the Asymmetric Syntheses of Neurokinin Substance P Receptor Antagonist (−)-L-733,060 and Its Diastereomer (+)-L-733,061. The Journal of Organic Chemistry, 69(21), 7219-7228. [Link]
-
ReddyMasu, S., et al. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. [Link]
-
He, Z., et al. (2021). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. University of Liverpool Repository. [Link]
-
DTIC. (1994). Piperidine Synthesis. Defense Technical Information Center. [Link]
-
Nichinde, C. B., et al. (2025). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles. European Journal of Organic Chemistry. [Link]
-
ScienceMadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. [Link]
-
Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(10). [Link]
-
Nichinde, C. B., et al. (2025). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tio. ChemRxiv. [Link]
-
Fairhurst, R. A. (2002). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
ResearchGate. (n.d.). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. [Link]
-
Schepmann, D., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 12(11), 848-861. [Link]
-
ResearchGate. (2025). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tionalized 3,3'-pyrrolidinyl-spirooxindoles. [Link]
- Google Patents. (1958). US2830991A - Products of the amino-piperidine-2-6-dione series.
-
CSIR-NCL Library, Pune. (2025). Sequential nitro-michael addition and reductive cyclization cascade reaction for diastereoselective synthesis of multifunctionalized 3,3′-pyrrolidinyl-spirooxindoles. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Schiff’s bases of piperidone derivative as microbial growth inhibitors. Journal of Chemical and Pharmaceutical Research, 2(2), 581-589. [Link]
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley. [Link]
Sources
Technical Support Center: Optimizing Cyclopropylpiperidin-2-one Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical bottlenecks researchers face when synthesizing cyclopropylpiperidin-2-one derivatives (cyclopropyl lactams). These structural motifs are highly prized in medicinal chemistry—particularly as conformationally restricted peptidomimetics and potent inhibitors of the NF-κB Inducing Kinase (NIK).
This guide bypasses basic synthetic theory to focus on causality, scalability, and reaction mechanics . Every protocol and solution provided here is designed as a self-validating system to ensure your experimental success.
🔬 Troubleshooting & FAQs
Q1: We are experiencing poor diastereoselectivity and low yields during the Rh(II)-catalyzed cyclopropanation of piperidin-2-one derivatives. How can we optimize the stereocontrol?
The Causality: Poor stereocontrol in transition-metal catalyzed cyclopropanation usually stems from a mismatch between the electrophilicity of the metal carbenoid and the steric environment of the catalyst's axial/equatorial ligands. When using standard Rh2(OAc)4 for the decomposition of bis(diazo)piperidin-2-one systems, the equatorial acetate ligands fail to provide a sufficiently deep chiral pocket. Consequently, the incoming alkene can approach the rhodium carbenoid from multiple trajectories, leading to a nearly 1:1 mixture of diastereomers.
The Solution: You must modulate the steric bulk and electronic profile of the paddlewheel complex. Switch to bulkier, electron-withdrawing carboxylate or carboxamide ligands (e.g., Rh2(S−DOSP)4 or Rh2(S−PTAD)4 ). As demonstrated in [1], these ligands stabilize the transition state by reducing the extreme electrophilicity of the carbenoid. Simultaneously, their extended steric bulk forces the alkene to approach exclusively from the less hindered face, significantly improving both diastereomeric and enantiomeric excess.
Q2: Our synthesis of the azabicyclo[3.1.0]hexanone core (a cyclopropyl lactam NIK inhibitor) requires 13 linear steps. How can we streamline this for multigram scale-up?
The Causality: Traditional routes often rely on the late-stage formation of the cyclopropane ring via multi-step functionalization of pyrrolidines (involving protection, Ru-mediated oxidation, deprotection, and methylation). This linear approach suffers from severe mass-loss over time and requires excessive solvent/reagent overhead.
The Solution: Implement a catalytic, enantioselective Pd-catalyzed C(sp³)–H activation strategy starting from inexpensive cyclopropylmethylamine. By utilizing a Pd(0) precursor with a chiral bidentate ligand, the palladium center can directly insert into the unactivated C–H bond of the cyclopropane ring, forming the lactam in a single step. [2] successfully utilized this methodology to reduce the longest linear sequence from 13 to 7 steps, enabling the production of decagram quantities of the NIK inhibitor.
Q3: During the scale-up of the cyclopropyl lactam, the required α -oxidation step using bis(trimethylsilyl)peroxide poses a severe thermal hazard. What is a safer alternative?
The Causality: Peroxide-based oxidations on a >50 g scale generate highly exothermic decomposition pathways. If heat dissipation in the reactor is insufficient, thermal runaway is highly probable, making this approach unviable for process chemistry.
The Solution: Bypass direct peroxide oxidation by employing a two-step, peroxide-free sequence. First, subject the lactam to thioketalization to introduce a handle at the α -position. Follow this with a mild oxidation (e.g., using Dess-Martin periodinane or a buffered hypochlorite system) to yield the desired dione. This self-validating approach entirely eliminates explosive hazards while maintaining high chemoselectivity [2].
📊 Data Presentation: Route Optimization Comparison
To justify the transition from traditional synthesis to C-H activation, review the quantitative process metrics below.
| Process Metric | Traditional Route (Pyrrolidine) | Optimized Route (C-H Activation) | Causality / Mechanistic Advantage |
| Longest Linear Steps | 13 steps | 7 steps | Direct C-H insertion bypasses 6 functional group interconversions. |
| Key Bond Formation | Late-stage cyclopropanation | Early-stage C(sp³)-H activation | Installs the rigid azabicyclo[3.1.0]hexanone core immediately, reducing downstream steric hindrance. |
| Catalyst Loading | Stoichiometric reagents | 3 mol% Pd(dba)2 | Chiral ligand optimization prevents off-cycle amine binding, keeping Pd active. |
| Oxidation Reagent | Bis(trimethylsilyl)peroxide | Thioketalization + Mild Oxidation | Eliminates thermal runaway risks on >50 g scale up. |
| Overall Yield (Core) | < 15% | 76% (Decagram scale) | Fewer isolation steps prevent cumulative mass loss. |
⚙️ Standard Operating Protocols
Protocol A: Enantioselective Pd-Catalyzed C-H Activation (Lactam Formation)
This protocol yields the azabicyclo[3.1.0]hexanone core via C-H insertion.
-
Reactor Setup: Purge a 1 L jacketed reactor with ultra-high purity Argon for 15 minutes. Ensure the system is rigorously moisture-free.
-
Catalyst Pre-activation: In a separate Schlenk flask, dissolve 3 mol% Pd(dba)2 and 6 mol% of the chiral ligand in anhydrous fluorobenzene. Stir at room temperature for 30 minutes to ensure complete ligand exchange.
-
Substrate Addition: To the main reactor, add the acylated cyclopropylmethylamine precursor (1.0 equiv) and a mild inorganic base (e.g., Cs2CO3 , 1.5 equiv) suspended in fluorobenzene.
-
Coupling: Transfer the pre-activated catalyst solution to the main reactor via cannula. Heat the reaction mixture to 90°C under active stirring (400 rpm).
-
Monitoring: Monitor the reaction via HPLC. The reaction is typically complete within 12-16 hours. Note: Do not push the temperature higher, as this promotes non-enantioselective background reactions.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via vacuum distillation to obtain the pure cyclopropyl lactam.
Protocol B: Rh(II)-Catalyzed Cyclopropanation of Piperidin-2-ones
This protocol ensures high diastereoselectivity during diazo decomposition.
-
Catalyst Preparation: Dissolve 1 mol% of Rh2(S−DOSP)4 in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a reflux condenser.
-
Alkene Addition: Add the piperidin-2-one alkene derivative (5.0 equiv) to the flask. The excess alkene drives the reaction forward and suppresses diazo dimerization.
-
Controlled Diazo Addition (Critical Step): Dissolve the bis(diazo) compound (1.0 equiv) in DCM. Using a syringe pump, add this solution dropwise over 4 hours to the refluxing catalyst/alkene mixture. Causality: Keeping the steady-state concentration of the diazo compound extremely low prevents the carbenoid from reacting with unreacted diazo starting material.
-
Isolation: Once addition is complete, reflux for an additional 1 hour. Evaporate the solvent and purify the diastereomerically enriched product via flash column chromatography.
🖼️ Mechanistic & Workflow Visualizations
Biological Target Mechanism: NIK Signaling Pathway
Understanding where your synthesized cyclopropyl lactam acts is critical for structure-activity relationship (SAR) optimization.
Fig 1: NIK signaling pathway and the targeted inhibition by cyclopropyl lactam derivatives.
Optimized Synthetic Workflow
This diagram maps the streamlined 7-step process enabled by early-stage C-H activation.
Fig 2: Optimized 7-step synthetic workflow for NIK inhibitors via Pd-catalyzed C-H activation.
📚 References
-
Bonderoff, S. A., & Padwa, A. "Rhodium(II) catalyzed cyclopropanation/cycloaddition reactions of the bis(diazo)piperidin-2-one system." Tetrahedron Letters, 2015, 56(23), 3127-3129.[Link]
Technical Support Center: Chiral Resolution of rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one
Welcome to the Application Support Portal. This guide is engineered for researchers and process chemists tasked with isolating the enantiopure (5R,6S) or (5S,6R) isomers of 5-amino-6-cyclopropylpiperidin-2-one.
Because this molecule features a conformationally constrained lactam core, a bulky C6-cyclopropyl group, and a primary amine at C5, resolving this racemate requires exploiting the steric and electronic microenvironments around the C5–C6 bond. Below, we provide self-validating protocols, mechanistic troubleshooting, and foundational causality for the three most viable resolution pathways.
Resolution Method Selection Matrix
Before initiating experimental work, consult this quantitative matrix to align your project’s scale and purity requirements with the appropriate methodology.
| Resolution Technique | Primary Mechanism of Action | Target Scale | Typical ee% | Key Reagents / Equipment |
| Classical Diastereomeric Salt | Differential crystal lattice packing via chiral acids | >100 g (Process) | 90–98% (Post-recryst.) | Di-p-toluoyl-L-tartaric acid (DTTA), Reactor |
| Enzymatic Kinetic Resolution | Steric discrimination in lipase active site (acylation) | 1 g – 50 g | >99% (at 50% conv.) | CAL-B (Novozym 435), Isopropyl acetate |
| Preparative Chiral SFC | Transient diastereomeric interactions with chiral stationary phase | 10 mg – 5 g | >99% | SFC System, Chiralpak AD/IC, CO₂/MeOH/NH₃ |
Module A: Classical Diastereomeric Salt Resolution
The Mechanistic Causality
The C5 primary amine is the sole highly basic center on this molecule (the lactam nitrogen is non-basic). By introducing a chiral dicarboxylic acid such as Di-p-toluoyl-L-tartaric acid (DTTA), a hydrogen-bonded diastereomeric salt network is formed. The bulky C6-cyclopropyl group forces the piperidin-2-one ring into a specific pseudo-chair conformation. This rigid geometry causes one enantiomer to pack significantly more efficiently into the crystal lattice with DTTA than the other, driving preferential precipitation[1].
Step-by-Step Protocol: DTTA Resolution
-
Dissolution: Suspend 1.0 equivalent of rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one in a 9:1 mixture of Ethanol/Water (10 volumes).
-
Salt Formation: Heat to 60°C and add 0.5 to 1.0 equivalent of (-)-Di-p-toluoyl-L-tartaric acid (DTTA)[1]. Stir until a homogenous solution is achieved.
-
Crystallization: Cool the reactor at a controlled rate of 0.5°C/min to 20°C. Self-Validation: Spontaneous nucleation should occur around 40°C. If it does not, seed with 0.1% wt of the pure diastereomeric salt.
-
Isolation: Filter the resulting crystals and wash with 2 volumes of cold Ethanol.
-
Free-Basing: Suspend the salt in Dichloromethane (DCM) and add 2M aqueous NaOH until the aqueous layer reaches pH 12. Extract the free amine into the DCM layer, dry over Na₂SO₄, and concentrate.
Troubleshooting Q&A
Q: My isolated salt has a high yield (45%) but the enantiomeric excess (ee%) is plateauing at 75%. How do I improve optical purity? A: This indicates co-precipitation of the mismatched diastereomer due to an overly saturated solvent system. Causality: The solubility product ( Ksp ) of the mismatched salt is being exceeded. Fix: Increase the water content in your EtOH/H₂O mixture to 8:2 to selectively solubilize the mismatched salt, or perform a secondary recrystallization of the enriched salt from pure boiling ethanol.
Module B: Chemoenzymatic Kinetic Resolution
The Mechanistic Causality
Candida antarctica Lipase B (CAL-B) possesses a highly specific active site characterized by a large hydrophobic pocket and a small stereospecific pocket. When the racemic amine enters the catalytic triad (Ser-His-Asp), the spatial orientation of the C6-cyclopropyl group dictates the trajectory of the C5-amine. The matched enantiomer undergoes rapid nucleophilic attack on the acyl-enzyme intermediate, forming an amide. The mismatched enantiomer suffers severe steric clashes and remains unreacted[2],[3].
Caption: Chemoenzymatic kinetic resolution pathway using CAL-B lipase.
Step-by-Step Protocol: CAL-B Acylation
-
Preparation: Dissolve the racemate (100 mM) in anhydrous Methyl tert-butyl ether (MTBE).
-
Reagent Addition: Add 3.0 equivalents of isopropyl methoxyacetate (acyl donor) and 50% w/w of immobilized CAL-B (Novozym 435)[3].
-
Incubation: Agitate the suspension at 45°C. Self-Validation: Monitor the reaction via chiral HPLC. The reaction must be strictly terminated at exactly 50% conversion to ensure maximum ee% for both the residual amine and the formed amide.
-
Enzyme Recovery: Filter the immobilized enzyme (which can be washed and reused up to 5 times).
-
Separation: Partition the filtrate between Ethyl Acetate and 1M HCl. The unreacted enantiomer (amine) will partition into the aqueous layer, while the acylated enantiomer (amide) remains in the organic layer.
Troubleshooting Q&A
Q: The enzymatic reaction stalls completely at 20% conversion. What is inhibiting the enzyme? A: Primary amines can act as competitive inhibitors to lipases if they form dead-end complexes, or the generation of the alcohol byproduct is driving the equilibrium backward. Fix: Switch your acyl donor to a non-reversible reagent like vinyl acetate. The byproduct of vinyl acetate is acetaldehyde, which tautomerizes and evaporates, rendering the acylation strictly irreversible and pushing conversion to the theoretical 50% limit.
Module C: Preparative Chiral Supercritical Fluid Chromatography (SFC)
The Mechanistic Causality
SFC utilizes supercritical CO₂ as a low-viscosity, highly diffusive mobile phase, allowing for rapid mass transfer across chiral stationary phases (CSPs) like immobilized amylose or cellulose[4]. The separation relies on transient, stereoselective hydrogen bonding and π−π interactions between the CSP and the piperidin-2-one core. Because the C5 primary amine is highly basic, it will aggressively bind to residual unendcapped silanols on the silica support of the CSP, causing severe peak tailing and destroying resolution ( Rs ). This necessitates the use of a basic modifier.
Caption: Preparative chiral SFC method development logic for basic amines.
Step-by-Step Protocol: SFC Method Development
-
Column Selection: Begin screening with Chiralpak AD-H or Chiralpak IC (5 µm, 4.6 x 250 mm)[4].
-
Mobile Phase Formulation: Set the supercritical CO₂ to 120 bar at 35°C. Use Methanol as the co-solvent.
-
Additive Injection (Critical): Add 0.1% v/v Diethylamine (DEA) or 20 mM Ammonia (NH₃) directly into the Methanol co-solvent.
-
Gradient/Isocratic Run: Run an isocratic method at 20% Co-solvent. Monitor UV absorbance at 210 nm (optimal for the lactam carbonyl).
-
Scale-Up: Once baseline resolution ( Rs>1.5 ) is achieved, transfer the method to a 21.2 mm or 30 mm preparative column, maintaining the linear velocity.
Troubleshooting Q&A
Q: I am getting baseline separation, but upon concentrating the collected fractions, my compound degrades or turns yellow. Why? A: If you used Diethylamine (DEA) as your basic additive, concentrating it under heat can cause it to react with the primary amine or trace impurities, leading to color generation and degradation. Fix: Switch your basic additive to 0.1% methanolic Ammonia (NH₃). Ammonia is highly volatile and will completely evaporate during fraction concentration at 30°C, leaving your enantiopure amine intact as a free base.
References
-
Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis Source: PMC (National Institutes of Health) URL:[Link]
-
Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution Source: MDPI URL:[Link]
-
Development of a Liquid-Phase Process for Recycling Resolving Agents within Diastereomeric Resolutions Source: ACS Publications URL:[Link]
-
Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology Source: Sphinx Knowledge House URL:[Link]
Sources
A Comparative Guide to the Binding Affinity of Cyclopropyl-Substituted Piperidines
Introduction: The Strategic Role of the Cyclopropyl Moiety in Piperidine Scaffolds
In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous scaffold, forming the core of numerous therapeutic agents.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it a privileged structure in drug design. A particularly intriguing and impactful modification to piperidine-based ligands is the incorporation of a cyclopropyl group, often as an N-cyclopropylmethyl substituent. This small, strained ring system is not merely a passive structural element; it actively modulates the pharmacological profile of the parent molecule, influencing its binding affinity, selectivity, and functional activity at various biological targets. The unique electronic and conformational properties of the cyclopropyl group can lead to enhanced potency and desirable therapeutic effects, particularly in the realm of opioid receptor modulation.[2][3]
This guide provides a comparative analysis of the binding affinities of several cyclopropyl-substituted piperidine and related N-containing heterocyclic scaffolds. We will delve into the structure-activity relationships (SAR) governed by the cyclopropyl group, present supporting experimental data from binding assays, and provide detailed protocols for the key methodologies used to generate this data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of cyclopropyl-substituted piperidines in their own research.
Comparative Binding Affinity Analysis
The following table summarizes the binding affinities (Ki) of a selection of cyclopropyl-substituted piperidine and morphinan derivatives for the mu (µ), delta (δ), and kappa (κ) opioid receptors. The data is compiled from various studies and showcases the impact of the cyclopropylmethyl group and other structural modifications on receptor binding.
| Compound | N-Substituent | Core Scaffold | µ-Opioid Ki (nM) | δ-Opioid Ki (nM) | κ-Opioid Ki (nM) | Reference |
| Fentanyl Analogues | ||||||
| Fentanyl | Phenethyl | Piperidine | 7.6 | 248 | 786 | [2] |
| Cyclopropylfentanyl | Cyclopropyl | Piperidine | Not specified | Not specified | Not specified | [2] |
| Pyridomorphinans | ||||||
| 10c (p-tolyl substituent) | Cyclopropylmethyl | Pyridomorphinan | 4.52 | 0.2 | 7.62 | [4] |
| 10l (2-chlorophenyl substituent) | Cyclopropylmethyl | Pyridomorphinan | Not specified | <1 | Not specified | [4] |
| N-Cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines | ||||||
| 5i | Cyclopropylmethyl | Thebaine derivative | >1000 | >1000 | <0.001 | [3] |
Analysis of Structure-Activity Relationships (SAR):
The data clearly demonstrates the profound influence of the N-substituent and other structural features on opioid receptor binding affinity and selectivity.
-
The N-Cyclopropylmethyl Group: The presence of the N-cyclopropylmethyl group is a common feature in many potent opioid receptor modulators. This group is believed to interact favorably within a hydrophobic pocket of the opioid receptors. Its constrained conformation, compared to more flexible alkyl chains, can lock the ligand into a bioactive conformation, enhancing binding affinity.
-
Impact of Core Scaffold and Other Substituents: While the cyclopropylmethyl group is crucial, the overall binding profile is a result of the interplay of the entire molecular structure. For instance, in the pyridomorphinan series, the nature of the aryl substituent at the 5'-position dramatically influences selectivity. Compound 10c , with a p-tolyl group, exhibits high selectivity for the δ-opioid receptor.[4] In contrast, compound 5i , a thebaine derivative, demonstrates exceptionally high affinity and selectivity for the κ-opioid receptor, with a Ki value in the sub-picomolar range.[3] This highlights that the cyclopropylmethyl group is a key component of a larger pharmacophore, and its effects are context-dependent.
-
Cyclopropyl vs. Other N-Substituents: The comparison between fentanyl and cyclopropylfentanyl, while not providing specific Ki values in the cited source, points to the significant pharmacological differences arising from what appears to be a minor structural change. Studies have shown that cyclopropylfentanyl acts as a full agonist at the µ-opioid receptor with potency similar to fentanyl, whereas other analogues with different acyl groups, like valerylfentanyl, act as partial agonists.[2] This underscores the unique contribution of the cyclopropyl ring to the ligand's interaction with the receptor.
Experimental Methodologies: A Closer Look
The binding affinity data presented above is primarily generated through two key experimental techniques: radioligand binding assays and [³⁵S]GTPγS functional assays. Understanding these methodologies is crucial for interpreting the data and designing new experiments.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone of pharmacology, allowing for the direct measurement of the interaction between a ligand and its receptor.[5] The principle is based on the competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound for binding to the receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay for Opioid Receptors
-
Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the human µ, δ, or κ opioid receptor.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[6]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[6]
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store aliquots at -80°C.[6]
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
-
Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend in the binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[6]
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
50 µL of the test compound at various concentrations (typically a serial dilution).
-
50 µL of the radioligand (e.g., [³H]diprenorphine for general opioid receptor binding, or more selective radioligands like [³H]DAMGO for µ, [³H]naltrindole for δ, or [³H]U69,593 for κ) at a concentration close to its Kd.[7]
-
-
Include control wells for total binding (no test compound) and non-specific binding (a high concentration of a non-radioactive competitor, e.g., 10 µM naloxone).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[6]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
[³⁵S]GTPγS Functional Assays
While radioligand binding assays measure the affinity of a compound for a receptor, they do not provide information about its functional effect (i.e., whether it is an agonist, antagonist, or inverse agonist).[8] For G protein-coupled receptors (GPCRs) like the opioid receptors, the [³⁵S]GTPγS binding assay is a valuable tool to assess the functional consequences of ligand binding.[9][10] This assay measures the activation of G proteins, which is an early event in the signal transduction cascade following agonist binding.[8]
Signaling Pathway: Opioid Receptor Activation
Caption: Simplified opioid receptor signaling pathway.
Detailed Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest as described for the radioligand binding assay.
-
Assay Buffer: The assay buffer typically contains Tris-HCl, MgCl₂, NaCl, and GDP (e.g., 10-100 µM). The presence of GDP is critical for maintaining a low basal signal.[11]
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation.
-
Test compound at various concentrations. For antagonist testing, pre-incubate the membranes with the antagonist before adding a known agonist.
-
Assay buffer containing [³⁵S]GTPγS (typically at a concentration of 0.05-0.1 nM).[9]
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (PEI pre-soaking is generally not recommended for this assay).[11]
-
Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound (in cpm or dpm) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect).
-
The potency (EC₅₀) and efficacy (Emax) of different agonists can then be compared. Antagonists will shift the dose-response curve of an agonist to the right, and their potency (Kb) can be calculated using the Schild equation.
-
Conclusion and Future Directions
The incorporation of a cyclopropyl moiety, particularly as an N-cyclopropylmethyl group, is a well-established strategy for developing potent and selective ligands for opioid receptors and other CNS targets. The comparative data and structure-activity relationships discussed in this guide underscore the significant impact of this small carbocycle on the pharmacological properties of piperidine and related scaffolds. The detailed protocols for radioligand binding and [³⁵S]GTPγS assays provide a practical framework for researchers to evaluate their own cyclopropyl-substituted compounds.
Future research in this area will likely focus on a more nuanced understanding of how the cyclopropyl group influences ligand bias (i.e., preferential activation of G protein signaling over β-arrestin recruitment), which is a key area of interest for developing safer and more effective analgesics with reduced side effects.[2][12] The continued application of the robust and informative binding and functional assays described herein will be essential for advancing these efforts and unlocking the full therapeutic potential of cyclopropyl-substituted piperidinones and their analogues.
References
- Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. (Source: PMC)
- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (Source: PMC)
- From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
- GTPγS Binding Assay.
- Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. (Source: PMC)
- piperidone analogs: synthesis and their diverse biological applications.
- GTPγS Binding Assays. (Source: NCBI Bookshelf)
- Novel ligands for the opioid receptors: synthesis and structure-activity relationships among 5'-aryl and 5'-heteroaryl 17-cyclopropylmethyl-4,5 alpha-epoxypyrido[2',3':6,7]morphinans. (Source: PubMed)
- On the use of cells or membranes for receptor binding: growth hormone secretagogues. (Source: PubMed)
- GTPγS Binding Assays. (Source: PubMed)
- Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists.
- Sulfur-35 GTP Binding Assays. (Source: Revvity)
- From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
- Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. (Source: PMC)
- Data Sheet Radioligand Binding Assay Protocol. (Source: Gifford Bioscience)
- A radiolabeled-ligand-binding technique for the characterization of opioid receptors in the intact mouse vas deferens. (Source: PubMed)
- Radioligand binding assays: from opiate receptors to drug discovery mainstay. (Source: Revvity)
- Structure-Activity Relationship of N-Cyclopropylmethyl-7α-[ para-(arylcarboxamido)phenyl]-6,14- endo ethano-tetrahydronorthebaines as Potent and Selective Kappa Opioid Receptor Agonists. (Source: PubMed)
- Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. (Source: Not specified)
- Cell Disruption and Membrane Prepar
- Structure-Activity Relationship of N-Cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines as Potent and Selective Kappa Opioid Receptor Agonists.
- Measuring ligand efficacy at the mu-opioid receptor using a conform
- Combining in Vitro Folding with Cell Free Protein Synthesis for Membrane Protein Expression.
- Membrane Protein Extraction and Isolation. (Source: Thermo Fisher Scientific)
Sources
- 1. revvity.com [revvity.com]
- 2. Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of N-Cyclopropylmethyl-7α-[ para-(arylcarboxamido)phenyl]-6,14- endo ethano-tetrahydronorthebaines as Potent and Selective Kappa Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel ligands for the opioid receptors: synthesis and structure-activity relationships among 5'-aryl and 5'-heteroaryl 17-cyclopropylmethyl-4,5 alpha-epoxypyrido[2',3':6,7]morphinans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. researchgate.net [researchgate.net]
5-Amino-6-cyclopropylpiperidin-2-one proper disposal procedures
As a Senior Application Scientist, I recognize that handling specialized functionalized heterocycles like 5-Amino-6-cyclopropylpiperidin-2-one (often utilized in its hydrochloride salt form) requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's reactivity, environmental fate, and the logistical rigor required to manage its lifecycle from benchtop to final destruction.
This comprehensive guide provides drug development professionals and laboratory personnel with self-validating, step-by-step operational protocols for the safe handling, accumulation, and ultimate disposal of this compound.
Chemical Hazard Profile & Mechanistic Causality
To design an effective disposal protocol, we must first understand the structural causality of the molecule's hazards. 5-Amino-6-cyclopropylpiperidin-2-one features a piperidin-2-one (lactam) core, a primary amine, and a lipophilic cyclopropyl group.
-
Basicity and Reactivity: The free primary amine acts as a localized base and nucleophile. If discharged into aquatic environments, amine-derivatives alter the local pH and disrupt aquatic respiration. Structural analogs (like unsubstituted piperidine) demonstrate significant aquatic toxicity, with an EC50 for Daphnia magna (water fleas) at approximately 19 mg/L[1].
-
Human Health Hazards: The compound is a known skin and eye irritant and can cause specific target organ toxicity (central nervous system depression) upon single exposure[2].
Table 1: Quantitative & Qualitative Hazard Summary
| Hazard Category | GHS Code | Mechanistic Implication & Causality |
| Skin Irritation | Category 2 (H315) | The basic amine group disrupts the acidic mantle of the skin, leading to localized inflammation and lipid bilayer degradation[2]. |
| Eye Irritation | Category 2A (H319) | Direct contact causes rapid protein denaturation in the corneal epithelium[2]. |
| Target Organ Toxicity | STOT SE 3 (H336) | Lipophilicity from the cyclopropyl group allows vapor/particulate absorption across the blood-brain barrier, causing dizziness or drowsiness[2]. |
| Aquatic Toxicity | H402 / H412 | Amines resist rapid environmental biodegradation and bioaccumulate, causing long-lasting harmful effects to aquatic invertebrates[3]. |
Operational Methodology: Waste Segregation & Accumulation
Because 5-Amino-6-cyclopropylpiperidin-2-one cannot be neutralized via simple benchtop chemistry and must not be discharged into municipal wastewater systems, it must be managed under strict Resource Conservation and Recovery Act (RCRA) guidelines (or local equivalents)[4].
Protocol A: Liquid and Solid Waste Collection
-
Container Selection: Utilize high-density polyethylene (HDPE) or glass containers. Do not use metal containers if the compound is dissolved in halogenated solvents or acidic aqueous solutions (e.g., as a hydrochloride salt), as this can induce galvanic corrosion[5].
-
Solvent Compatibility: Segregate this waste into a "Non-Halogenated Organic Waste" stream unless it is dissolved in a halogenated solvent (like Dichloromethane). Never mix amine waste with strong oxidizers (e.g., nitric acid, peroxides), as this triggers highly exothermic oxidation reactions[3].
-
Solid Waste Management: Any consumables (nitrile gloves, Kimwipes, chromatography silica) contaminated with the compound must be collected in a separate, heavy-duty, sealable polyethylene bag or drum labeled "Solid Hazardous Waste - Toxic/Irritant"[4].
-
Empty Container Decontamination: "Empty" reagent bottles must be triple-rinsed with a compatible, volatile solvent (e.g., ethanol or acetone) capable of fully solubilizing the lactam/amine. The rinsate must be deposited into the liquid hazardous waste container[6].
Protocol B: Satellite Accumulation Area (SAA) Management
-
Labeling: Affix a standardized "Hazardous Waste" label immediately upon the first drop of waste entering the container. Explicitly list "5-Amino-6-cyclopropylpiperidin-2-one" and its percentage composition[5].
-
Secondary Containment: Place the primary waste container inside a chemically resistant secondary tub capable of holding 110% of the primary container's volume to mitigate catastrophic failure[6].
-
Vapor Control: Keep the container tightly capped at all times except when actively adding waste. Fugitive emissions of volatile amines pose severe inhalation risks[5].
Spill Management & Remediation Protocol
In the event of an accidental release, immediate containment is required to prevent environmental contamination.
-
Evacuation & Ventilation: Evacuate non-essential personnel. Increase fume hood sash heights or room ventilation to maximum capacity to clear airborne particulates or vapors[3][6].
-
PPE Donning: Responders must wear splash goggles, a face shield, a flame-retardant lab coat, and heavy-duty nitrile or butyl rubber gloves[6].
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or dry sand). Never use combustible materials like sawdust, as the heat of absorption combined with the amine's reactivity can pose a fire risk[4][7].
-
Collection: Use non-sparking polyethylene scoops to transfer the absorbed mixture into a designated solid hazardous waste drum[8].
-
Surface Decontamination: Wash the affected surface with a dilute acidic solution (e.g., 5% citric acid) to protonate any residual amine, rendering it water-soluble, followed by a final wipe with soapy water.
Environmental Fate & The Incineration Mechanism
Why do we collect this waste rather than treating it at the bench? There is no general method for the simple chemical detoxification of complex cyclic amines[9].
The ultimate, EPA-approved disposal method for 5-Amino-6-cyclopropylpiperidin-2-one is High-Temperature Thermal Incineration [9][10].
The Mechanistic "Why": When organic amines are subjected to thermal destruction, the carbon and hydrogen are converted to CO2 and H2O . However, the nitrogen atoms in the primary amine and the lactam ring are oxidized into Nitrogen Oxides ( NOx )[10][11]. NOx gases are severe atmospheric pollutants that contribute to acid rain and tropospheric ozone depletion.
Therefore, the waste cannot simply be burned. It must be processed in a specialized commercial incinerator equipped with an alkaline scrubber (often utilizing sodium hydroxide or calcium hydroxide) and an afterburner. The scrubber neutralizes the acidic NOx combustion gases before they can be released into the atmosphere[9][10].
Workflow of 5-Amino-6-cyclopropylpiperidin-2-one disposal and thermal destruction.
References
-
NextSDS. "rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride Safety Data Sheet." NextSDS. Available at: [Link]
-
Carl Roth. "Safety Data Sheet: Piperidine." Carl Roth. Available at: [Link]
-
Purdue University Engineering. "Guidelines: Handling and Disposal of Chemicals." Purdue University. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides." EPA.gov. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Chapter 2 Section 3.2 - Incinerators." EPA.gov. Available at: [Link]
-
ResearchGate. "Treatment of amine wastes generated in industrial processes." ResearchGate. Available at:[Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. nextsds.com [nextsds.com]
- 3. isotope.com [isotope.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. carlroth.com [carlroth.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
Personal protective equipment for handling 5-Amino-6-cyclopropylpiperidin-2-one
Comprehensive Safety and Handling Protocol: 5-Amino-6-cyclopropylpiperidin-2-one
As a Senior Application Scientist, I frequently encounter novel building blocks that require precise, mechanistically grounded handling protocols. 5-Amino-6-cyclopropylpiperidin-2-one (C8H14N2O, monoisotopic mass 154.11 Da) [1] and its hydrochloride salt (CAS: 2138233-23-3) represent a highly versatile class of delta-lactam scaffolds [2]. Featuring a piperidin-2-one ring substituted with a primary amine and a cyclopropyl group, this compound is highly valued in peptidomimetic synthesis and CNS-targeted drug discovery. However, these exact structural features dictate a specific hazard profile that requires rigorous operational and disposal plans [3].
Mechanistic Hazard Assessment (The "Why")
Understanding the causality behind a chemical's hazard profile is the first step in establishing a self-validating safety system. The hazards of 5-amino-6-cyclopropylpiperidin-2-one hydrochloride are directly linked to its functional groups:
-
Skin Irritation (Category 2, H315) & Eye Irritation (Category 2A, H319)[3]: The primary amine at the C5 position acts as a weak base and an active nucleophile. Upon contact with physiological moisture (e.g., sweat, tear film), the free base causes localized alkalinity. This transient pH shift disrupts the lipid bilayer of cellular membranes, causing acute irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3, H336)[3]: This classification indicates potential central nervous system (CNS) effects, such as drowsiness or dizziness. The causality lies in the C6-cyclopropyl group, which significantly increases the lipophilicity of the piperidin-2-one scaffold [2]. This enhanced lipophilicity facilitates rapid crossing of the blood-brain barrier (BBB) if the compound is inhaled as a fine dust or absorbed systemically.
Personal Protective Equipment (PPE) Matrix
To mitigate these specific risks, standard laboratory PPE is insufficient without targeted material selection. The following matrix summarizes the required PPE and the mechanistic rationale for each choice.
| Protection Type | Recommended Equipment | Mechanistic Rationale |
| Eye Protection | Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1). | Prevents ocular ingress of hygroscopic amine dusts, which rapidly dissolve in tear film to cause H319 eye irritation[3]. |
| Hand Protection (Solid) | Nitrile gloves (minimum 0.11 mm thickness). | Nitrile provides an excellent barrier against solid amine salts and prevents H315 dermal irritation[3]. |
| Hand Protection (Solution) | Butyl rubber or multi-layer laminate (e.g., Silver Shield). | If solubilized in polar aprotic solvents (DMSO/DMF), nitrile permeability increases exponentially. The cyclopropyl group's lipophilicity combined with a carrier solvent rapidly accelerates dermal penetration, risking systemic H336 effects[3]. |
| Respiratory | N95/FFP2 Particulate Respirator or strict use of a Class II Fume Hood. | Mitigates the inhalation of airborne particulates during weighing, directly preventing the systemic CNS depression (H336) caused by BBB penetration[3]. |
Operational Workflow & Handling Protocol
This step-by-step methodology ensures a self-validating workflow where each step confirms the safety of the next.
Step 1: Pre-Operational Assessment
-
Verify fume hood face velocity is between 0.4 and 0.6 m/s.
-
Clear the workspace of strong oxidizing agents or strong acids, which can react exothermically with the primary amine.
Step 2: Static-Mitigated Weighing
-
Causality: The hydrochloride salt of 5-amino-6-cyclopropylpiperidin-2-one is prone to static charge accumulation and hygroscopicity.
-
Action: Use an anti-static weighing boat and grounded metallic spatulas. Do not use plastic spatulas, which generate triboelectric charges and cause the powder to aerosolize, increasing inhalation risk.
Step 3: Solubilization and Transfer
-
Action: Transfer the pre-weighed solid to the reaction vessel before adding the solvent. Slowly add the solvent (e.g., anhydrous methanol or DMSO) down the side of the vessel to prevent dust kick-up.
-
Validation: A clear solution without suspended particles validates complete solubilization, meaning the inhalation risk is now zero (though the dermal risk has increased).
Step 4: Targeted Decontamination
-
Action: Wipe down all spatulas, balances, and surfaces with a 1% acetic acid solution, followed by a distilled water wipe.
-
Causality: The weak acetic acid neutralizes any residual free primary amine, converting it into a highly water-soluble, non-volatile acetate salt. The subsequent water wipe effortlessly removes this salt, creating a self-validating clean surface.
Spill Response & Disposal Plan
-
Solid Spill Containment: Do not sweep dry. Dry sweeping aerosolizes the lactam [2]. Cover the spill with damp absorbent paper to suppress dust, then carefully collect the paper into a compatible hazardous waste container.
-
Liquid Spill Containment: Absorb with an inert, non-combustible material such as vermiculite or sand.
-
Waste Segregation & Disposal: Aqueous waste containing the hydrochloride salt must be pH-adjusted to a neutral range (pH 6-8) before collection. Label the container explicitly as "Hazardous Waste - Amine/Lactam Derivative." Do not mix this waste with concentrated acidic streams, as the unreacted free base can trigger an exothermic neutralization reaction.
Process Visualization
Workflow and spill response pathway for handling 5-Amino-6-cyclopropylpiperidin-2-one.
References
-
NextSDS Chemical Database. "rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride — Chemical Substance Information." NextSDS. [Link]
-
PubChemLite. "Rac-(5r,6s)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride (C8H14N2O)." Université du Luxembourg.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12665, 2-Piperidone." PubChem. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
